Cas no 1245823-87-3 (1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide)

1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 1-METHYL-4-NITRO-N~5~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- 1245823-87-3
- AKOS005169525
- 2-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
- STL414993
- 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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- インチ: InChI=1S/C10H14N4O4/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h6-7H,2-5H2,1H3,(H,11,15)
- InChIKey: LRBGXFZLLIKBMB-UHFFFAOYSA-N
- SMILES: O=C(C1=C([N+]([O-])=O)C=NN1C)NCC2OCCC2
計算された属性
- 精确分子量: 254.10150494Da
- 同位素质量: 254.10150494Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 102Ų
1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A630602-1g |
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
1245823-87-3 | 97% | 1g |
$192.0 | 2024-04-25 | |
Ambeed | A630602-5g |
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
1245823-87-3 | 97% | 5g |
$575.0 | 2024-04-25 | |
Chemenu | CM490411-1g |
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
1245823-87-3 | 97% | 1g |
$190 | 2023-02-18 | |
Chemenu | CM490411-5g |
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide |
1245823-87-3 | 97% | 5g |
$564 | 2023-02-18 |
1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide 関連文献
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamideに関する追加情報
Recent Advances in the Study of 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide (CAS: 1245823-87-3)
1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide (CAS: 1245823-87-3) is a novel pyrazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. The presence of both nitro and tetrahydrofuran groups in its structure contributes to its distinct pharmacological properties, making it a subject of intense investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide exhibits potent inhibitory effects on specific inflammatory pathways by targeting key enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). The study utilized in vitro and in vivo models to validate these findings, highlighting the compound's potential as a lead candidate for developing new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, research has also explored its anticancer potential. A recent preprint available on bioRxiv reported that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. The study employed high-throughput screening and molecular docking techniques to identify potential protein targets, revealing interactions with Bcl-2 family proteins and caspases. These findings suggest that 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide could serve as a scaffold for designing novel anticancer agents.
The synthesis and optimization of this compound have also been a focal point of recent research. A 2024 publication in Organic & Biomolecular Chemistry detailed an improved synthetic route for 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide, achieving higher yields and purity compared to previous methods. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent choice, to enhance the scalability of the synthesis process. This advancement is critical for facilitating further preclinical and clinical studies.
Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through comprehensive pharmacokinetic and toxicological studies. Future research directions may include structural modifications to improve its drug-like properties and the exploration of combination therapies to enhance its efficacy. Overall, 1-methyl-4-nitro-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-5-carboxamide represents a compelling area of study with significant therapeutic potential, warranting continued investigation.
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